molecular formula C10HF19 B12744968 Perfluoro-tert-butylcyclohexane CAS No. 132867-98-2

Perfluoro-tert-butylcyclohexane

Número de catálogo: B12744968
Número CAS: 132867-98-2
Peso molecular: 482.08 g/mol
Clave InChI: DGXZQRVKOUKLOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Perfluoro-tert-butylcyclohexane (CAS: 84808-64-0, molecular formula: C₁₀F₂₀) is a fully fluorinated cycloalkane derivative characterized by a tert-butyl group attached to a perfluorinated cyclohexane ring. This compound is distinguished by its high chemical inertness, thermal stability, and non-polar nature, making it suitable for specialized industrial and research applications. It is primarily utilized as a laboratory chemical, in substance manufacturing, and for scientific research and development . Its molecular structure contributes to unique physicochemical properties, including low reactivity and high density, which are typical of perfluorinated compounds (PFCs) .

Propiedades

Número CAS

132867-98-2

Fórmula molecular

C10HF19

Peso molecular

482.08 g/mol

Nombre IUPAC

1,1,2,2,3,3,4,4,5,5-decafluoro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]cyclohexane

InChI

InChI=1S/C10HF19/c11-3(12)1(2(8(21,22)23,9(24,25)26)10(27,28)29)4(13,14)6(17,18)7(19,20)5(3,15)16/h1H

Clave InChI

DGXZQRVKOUKLOD-UHFFFAOYSA-N

SMILES canónico

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origen del producto

United States

Métodos De Preparación

Starting Materials and Initial Functionalization

A common approach begins with pentaerythritol or cyclohexane derivatives as starting materials. For example, selective protection of hydroxyl groups in pentaerythritol allows for controlled introduction of perfluoro-tert-butyl groups via ether formation.

  • Mitsunobu Reaction : This reaction is employed to attach perfluoro-tert-butyl groups to hydroxyl functionalities. Due to the enhanced acidity of perfluoro-tert-butanol (owing to electron-withdrawing CF₃ groups), it serves as an excellent substrate for Mitsunobu etherification.

Example Reaction Conditions:

Reagent/Condition Details
Starting material Pentaerythritol derivative (e.g., diol)
Perfluoro-tert-butanol 68.0 g (288 mmol)
Triphenylphosphine 75.5 g (288.5 mmol)
Diethyl azodicarboxylate (DEAD) 50.2 g (288.2 mmol)
Solvent Tetrahydrofuran (THF), 500 mL
Temperature 0 °C to 45 °C
Reaction time 30 hours

After reaction, purification is typically done by silica gel chromatography using n-hexane/ethyl acetate mixtures.

Perfluorination Process

Complete fluorination of the cyclohexane ring and tert-butyl substituents is achieved through direct fluorination or by using fluorinating agents that replace all C–H bonds with C–F bonds. This step is critical to obtain the perfluorinated product with the desired chemical and physical properties.

  • The perfluorination maintains the saturated alicyclic structure.
  • The process requires controlled conditions to avoid ring opening or decomposition.

Emulsification and Homogenization (For Biomedical Applications)

For applications such as oxygen carriers (e.g., Oxycyte), the perfluoro-tert-butylcyclohexane is emulsified into stable nanoemulsions using surfactants and high-energy homogenization techniques:

Technique Description
Sonication Ultrasonic waves to disperse PFC in water
Microfluidization High-pressure homogenization for nanoemulsions

Surfactants such as egg phospholipids or polyethoxylated castor oils stabilize the emulsions.

Detailed Preparation Procedure Example

Stepwise Preparation of this compound

Step Description
1 Selective protection of pentaerythritol hydroxyl groups using p-methoxybenzaldehyde
2 Mitsunobu reaction to introduce perfluoro-tert-butyl ethers onto protected diol
3 Removal of protecting groups under acidic conditions
4 Extraction and purification of intermediate azides or ethers
5 Exhaustive fluorination to replace all hydrogens with fluorine atoms
6 Purification by chromatography and distillation to isolate pure this compound

Research Findings and Data

Physical and Chemical Properties

Property Value
Molecular Formula C₁₀F₂₀
Molecular Weight 500.08 g/mol
Melting Point -24 °C
Boiling Point 148.5 °C
Density (24 °C) 1.9989 g/mL
Purity Typically ≥ 96% (sum of isomers)

These properties confirm the compound’s stability and suitability for biomedical use.

Emulsion Preparation for Oxygen Delivery

  • Emulsions typically contain 60% w/v this compound.
  • Emulsification involves mixing with phospholipid surfactants and homogenization at high speeds (e.g., 21,000 rpm for 1 min).
  • Sonication and rotary evaporation methods are used to prepare micelle solutions for drug delivery or imaging applications.

Summary Table of Preparation Methods

Method/Step Description Key Reagents/Conditions Outcome/Notes
Selective Protection Protect hydroxyl groups on pentaerythritol p-Methoxybenzaldehyde, mild acidic/basic conditions Enables selective functionalization
Mitsunobu Etherification Introduce perfluoro-tert-butyl groups Perfluoro-tert-butanol, triphenylphosphine, DEAD, THF, 0-45 °C, 30 h High yield fluorinated ethers
Deprotection Remove protecting groups Acidic hydrolysis Free hydroxyl or azide intermediates
Exhaustive Fluorination Replace all C–H with C–F Fluorinating agents, controlled conditions Fully perfluorinated product
Emulsification & Homogenization Prepare stable nanoemulsions for biomedical use Surfactants (phospholipids), sonication, microfluidization Stable oxygen-carrying emulsions

Comparación Con Compuestos Similares

Table 1: Molecular Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 84808-64-0 C₁₀F₂₀ 500 Cyclohexane core with tert-butyl group
Perfluoro(1,3-dimethylcyclohexane) 335-27-3 C₈F₁₆ 400 Cyclohexane with 1,3-dimethyl groups
trans-Perfluorodecalin N/A C₁₀F₁₈ 462 Bicyclic decalin structure
Perfluorohexane 355-42-0 C₆F₁₄ 338 Linear perfluoroalkane
  • Perfluoro(1,3-dimethylcyclohexane) (CAS: 335-27-3) shares a cyclohexane backbone but lacks the branched tert-butyl group, resulting in lower molecular weight and distinct packing behavior in solid states .
  • trans-Perfluorodecalin (C₁₀F₁₈) features a bicyclic structure, enhancing rigidity and thermal stability compared to monocyclic derivatives .
  • Perfluorohexane (C₆F₁₄), a linear perfluoroalkane, exhibits simpler intermolecular interactions due to its straight-chain geometry, leading to lower boiling points (~56–58°C) compared to cyclic analogs .

Physicochemical Properties

Excess Molar Volume and Intermolecular Interactions

Studies on perfluoro(butylcyclohexane) (BCH) mixtures with trans- and cis-perfluorodecalin (PFD) reveal composition-dependent excess molar volumes. For instance, BCH–trans-PFD systems exhibit isoline trends indicating weaker intermolecular interactions compared to BCH–cis-PFD systems, likely due to steric hindrance from the tert-butyl group .

Thermal Stability

This compound demonstrates superior thermal stability (>250°C) typical of PFCs, making it suitable for high-temperature applications such as heat transfer fluids. Comparatively, linear perfluoroalkanes like perfluorohexane have lower thermal degradation thresholds but higher volatility .

Q & A

Q. What computational tools predict the adsorption behavior of this compound on engineered nanomaterials?

  • Methodological Answer : Utilize molecular docking software (e.g., AutoDock Vina) to simulate interactions with carbon nanotubes or metal-organic frameworks (MOFs). Calibrate force fields using experimental adsorption isotherms (Langmuir/Freundlich models). Validate predictions with X-ray photoelectron spectroscopy (XPS) to confirm binding sites .

Methodological Frameworks for Research Design

Q. How can the FINER criteria improve the feasibility of studies on this compound’s metabolic pathways?

  • Methodological Answer : Apply FINER (Feasible: use rodent models with radiolabeled compounds; Interesting: link to PFAS hepatotoxicity; Novel: explore non-CYP450 metabolic routes; Ethical: adhere to IACUC protocols; Relevant: address EPA PFAS mandates). Combine in vitro microsomal assays with untargeted metabolomics (UHPLC-QTOF-MS) .

Q. What strategies mitigate cross-contamination risks in sampling this compound from industrial sites?

  • Methodological Answer : Follow ASTM D7979-19 for soil/groundwater sampling. Use fluoropolymer-free equipment (e.g., stainless steel corers) and procedural blanks. Analyze samples via isotope dilution LC-MS/MS to correct for background PFAS interference. Refer to Section 3.4.2 in Wang et al. for CAS-specific contamination controls .

Data Analysis and Reporting

Q. How should researchers address gaps in the CAS database for this compound derivatives?

  • Methodological Answer : Perform substructure searches in SciFinder using SMARTS notation (e.g., [F]-[C]-[C]-(C)(C)(C)-[C6H11]). Supplement with non-commercial databases (e.g., NORMAN Suspect List) and machine learning tools (e.g., EPA’s CompTox Chemicals Dashboard) for analog identification. Document gaps using the SPIN database framework (Table 9 in Wang et al.) .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound toxicity?

  • Methodological Answer : Apply benchmark dose (BMD) modeling with PROAST software, using Akaike information criterion (AIC) to select Hill vs. log-logistic models. Account for censored data (e.g., below-detection limits) via Tobit regression. Validate with bootstrap resampling to estimate confidence intervals .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.